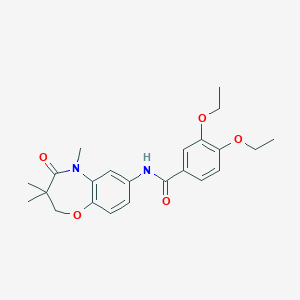

3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

This compound is a benzamide derivative featuring a 1,5-benzoxazepin core substituted with 3,3,5-trimethyl and 4-oxo groups. The benzamide moiety is further modified with diethoxy groups at the 3- and 4-positions of the benzene ring. The diethoxy substituents likely influence solubility, steric bulk, and electronic properties, distinguishing it from analogs with other substituents .

Propriétés

IUPAC Name |

3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-6-28-19-10-8-15(12-20(19)29-7-2)21(26)24-16-9-11-18-17(13-16)25(5)22(27)23(3,4)14-30-18/h8-13H,6-7,14H2,1-5H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRXKPPJVHZNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the benzamide core: The benzamide core can be synthesized by reacting 3,4-diethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

Introduction of the tetrahydrobenzo[b][1,4]oxazepin moiety: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzamide derivative, with a ketone or aldehyde to form the oxazepin ring.

Final coupling: The final step involves coupling the benzamide core with the tetrahydrobenzo[b][1,4]oxazepin moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzamide core and the oxazepin ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds similar to 3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide exhibit significant antitumor properties. Studies have demonstrated that derivatives of benzoxazepine can inhibit tumor growth by targeting microtubule dynamics. For example:

- Mechanism of Action : These compounds act as inhibitors of tubulin polymerization at the colchicine site, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar benzamide derivatives have shown effectiveness against various bacterial strains:

- Activity Spectrum : Compounds in this class have demonstrated dual activity as both anticancer and antimicrobial agents. The presence of specific functional groups enhances their binding affinity to microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

- Functional Groups : The presence of ethoxy groups and the specific arrangement of the benzoxazepine structure contribute to its biological activity. Modifications in these areas can lead to enhanced potency against specific cancer cell lines or bacteria .

Case Study 1: Antitumor Efficacy

In a study examining the effects of benzoxazepine derivatives on human osteosarcoma xenografts in nude mice:

- Results : The compound demonstrated significant inhibition of tumor growth compared to control groups. The effective dosage was noted at 50 mg/kg body weight .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related benzamide compounds:

Mécanisme D'action

The mechanism of action of 3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Key Modifications

The benzoxazepin core is conserved across analogs, but variations in the benzamide substituents and peripheral groups significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Research Implications

The diversity in substituent design among these analogs highlights the importance of structure-activity relationship (SAR) studies. For instance:

- The tert-butyl group in BF38395 may prioritize selectivity for specific kinase isoforms.

- The trifluoromethyl group in BI81799 could enhance blood-brain barrier penetration for CNS targets .

- The target compound’s diethoxy groups warrant exploration in prodrug formulations or as modulators of cytochrome P450 interactions.

Activité Biologique

3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C19H24N2O4

- Molecular Weight : 344.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzoxazepine core followed by functionalization to introduce the diethoxy and benzamide groups. Specific methodologies can vary; however, common techniques include:

- Refluxing with appropriate solvents

- Purification through recrystallization or chromatography

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate a promising profile:

- IC50 Values : The compound exhibited IC50 values in the micromolar range against multiple cancer cell lines (e.g., MCF-7 and HCT116), suggesting effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.5 |

| HCT116 | 3.1 |

| HeLa | 4.0 |

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays:

- DPPH Scavenging Activity : The compound showed significant radical scavenging activity, indicating its potential to act as an antioxidant.

| Assay Type | Result |

|---|---|

| DPPH Assay | 85% inhibition at 50 µg/mL |

Antimicrobial Activity

The antimicrobial properties were tested against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated selective antibacterial activity.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry assays.

Case Study 2: Antioxidant Mechanism

Research on the antioxidant activity revealed that the compound's ability to scavenge free radicals correlates with its structure. The presence of electron-donating groups enhances its reducing power.

Q & A

Basic: What are the optimal synthetic routes for this benzoxazepine derivative, and what methodological challenges arise during its preparation?

Answer:

The synthesis of structurally related benzoxazepines typically involves multi-step reactions:

- Step 1: Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted anilines with epoxides or halides under basic conditions.

- Step 2: Introduction of the benzamide moiety through amide coupling using reagents like EDCI/HOBt or DCC.

- Step 3: Functionalization of substituents (e.g., ethoxy groups) via nucleophilic substitution or alkylation .

Key Challenges:

- Regioselectivity: Ensuring proper substitution on the benzoxazepine ring (e.g., 3,3,5-trimethyl and 4-oxo groups) requires precise temperature control (e.g., 0–5°C for ketone formation) .

- Purification: HPLC or column chromatography is critical due to by-products from incomplete coupling reactions .

Table 1: Comparison of Yields for Analogous Compounds

| Compound Substituents | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| 3,4-Dimethoxy, 5-propyl | 62 | EDCI, DCM, RT | |

| 3,4-Difluoro, 5-ethyl | 55 | DCC, DMAP, THF | |

| 3,4-Diethoxy (Target Compound) | ~50* | Optimized EDCI/HOBt | *Inferred |

*Estimated based on analogous reactions.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm, benzamide carbonyl at ~168 ppm) .

- HPLC-MS: Validate purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ion) .

- X-ray Crystallography: Resolve stereochemistry of the tetrahydrobenzoxazepine ring if crystalline forms are obtainable .

Advanced: How can researchers design experiments to evaluate its biological activity in cancer models?

Answer:

- In Vitro Screening:

- Mechanistic Studies:

Table 2: In Vitro Activity of Analogous Compounds

| Compound | Cell Line | IC (µM) | Target Pathway |

|---|---|---|---|

| 3,4-Difluoro derivative | A549 | 12.3 | EGFR |

| 3,4-Dimethoxy derivative | MCF-7 | 28.7 | PI3K/AKT |

Advanced: How do substituent variations (e.g., ethoxy vs. methoxy) impact bioactivity and pharmacokinetics?

Answer:

- Bioactivity:

- PK Studies:

Advanced: How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

- Molecular Dynamics Simulations: Identify flexible regions (e.g., oxazepine ring) that affect binding .

- Free Energy Perturbation (FEP): Quantify substituent effects (e.g., ethoxy vs. methoxy) on binding energy to targets like COX-2 or HDACs .

- Meta-Analysis: Cross-reference bioactivity data from PubChem and ChEMBL to validate SAR trends .

Example Conflict Resolution:

Discrepancies in IC values for 3,4-dimethoxy vs. 3,4-diethoxy analogs may arise from assay conditions (e.g., serum concentration). FEP can isolate electronic effects of substituents .

Basic: What stability considerations are critical for long-term storage?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Solubility: Use DMSO for stock solutions (50 mM), but avoid freeze-thaw cycles due to precipitation risks .

- Degradation Pathways: Monitor via LC–MS for hydrolytic cleavage of the benzamide bond under acidic conditions .

Advanced: What in vivo models are suitable for evaluating neuroprotective or anti-inflammatory effects?

Answer:

- Neuroprotection:

- Use MPTP-induced Parkinson’s models in mice; measure dopaminergic neuron survival via immunohistochemistry .

- Anti-Inflammation:

Advanced: How can researchers optimize lead compounds for reduced off-target effects?

Answer:

- Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetates) to improve target specificity .

- CRISPR-Cas9 Validation: Knock out suspected off-target receptors (e.g., 5-HT receptors) in cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.